ERα Antagonist Confirmatory Activity: PubChem BioAssay AID 1865885 Active Call vs. Class Baseline
In a confirmatory ERα antagonist assay (PubChem AID 1865885) derived from the peer-reviewed study by the European Journal of Medicinal Chemistry (2022, 227, 113869), N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide was flagged as 'Active' using the standard PubChem/ChEMBL threshold of Activity ≤ 10 µM. Among the 19 compounds tested in this assay, 15 exhibited sub-nanomolar potency (Activity ≤ 1 nM), whereas the target compound did not achieve this higher potency tier. This places the compound in the lower-activity segment of the tested set, suggesting that while it possesses measurable ERα antagonist activity, its potency is significantly lower than the most active coumarin-based antiestrogens (3DQ series) that achieved single-digit nanomolar to picomolar IC50 values [1]. No direct head-to-head IC50 comparison with a structurally identical comparator is available.
| Evidence Dimension | ERα antagonist activity (confirmatory assay, active/inactive call) |
|---|---|
| Target Compound Data | Active (Activity ≤ 10 µM); potency tier > 1 nM (not among sub-nanomolar actives) |
| Comparator Or Baseline | Class baseline: 15 of 19 tested compounds in AID 1865885 achieved Activity ≤ 1 nM (sub-nanomolar potency). The most potent coumarin-derived ERα antagonists in the source publication exhibited picomolar IC50 values. |
| Quantified Difference | Target compound failed to reach the sub-nanomolar activity stratum achieved by 15/19 comparators. Exact IC50 difference cannot be calculated due to missing quantitative data for the target compound. |
| Conditions | Confirmatory antagonist assay at ERalpha (unknown exact assay format). Source: ChEMBL-deposited data from Eur J Med Chem 2022, 227, 113869. |
Why This Matters
This establishes that the compound is not a potent ERα antagonist and would be unsuitable for applications requiring sub-nanomolar ERα blockade, directly guiding procurement decisions toward higher-potency alternatives if ERα antagonism is the primary endpoint.
- [1] PubChem BioAssay AID 1865885. Antagonist activity at ERalpha (unknown origin). Active flag definition: Activity ≤ 10 µM. 19 tested, 15 with Activity ≤ 1 nM. Source: ChEMBL. Primary citation: Eur J Med Chem 2022, 227, 113869. PMID 34710747. View Source
